FRAX1036

Vue d'ensemble

Description

FRAX1036 est un inhibiteur puissant et sélectif des kinases p21-activées du groupe I, ciblant spécifiquement la kinase p21-activée 1, la kinase p21-activée 2 et la kinase p21-activée 4. Ces kinases sont impliquées dans divers processus cellulaires, notamment la réorganisation du cytosquelette, la motilité cellulaire et la survie. This compound a montré des résultats prometteurs dans des études précliniques pour ses applications thérapeutiques potentielles dans le traitement du cancer, en particulier dans les tumeurs avec amplification de la kinase p21-activée 1.

Mécanisme D'action

FRAX1036 exerce ses effets en inhibant l’activité des kinases p21-activées du groupe I. Cette inhibition conduit à :

Apoptose accrue : Mort cellulaire programmée accrue dans les cellules tumorales.

Perturbation de l’organisation du cytosquelette : Affecte la motilité et l’invasion cellulaires.

Voies de signalisation modifiées : Inhibition des molécules de signalisation en aval telles que MEK, ERK1/2 et β-caténine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de FRAX1036 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent :

Formation de la structure de base : Cela implique la condensation de composés aromatiques et hétérocycliques spécifiques dans des conditions contrôlées.

Modifications des groupes fonctionnels : Introduction de groupes fonctionnels tels que le chlore et des entités contenant de l’azote par des réactions de substitution.

Purification : Le composé final est purifié à l’aide de techniques telles que la recristallisation et la chromatographie pour atteindre une pureté élevée.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Réactions par lots : Réaliser la synthèse dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction.

Processus à flux continu : Utiliser des réacteurs à flux continu pour améliorer l’efficacité et l’évolutivité de la réaction.

Contrôle qualité : Mettre en œuvre des mesures strictes de contrôle qualité pour garantir la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

FRAX1036 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier certains groupes fonctionnels dans la molécule.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la synthèse et la modification de this compound.

Réactifs et conditions courants

Agents oxydants : Tels que le peroxyde d’hydrogène et le permanganate de potassium.

Agents réducteurs : Y compris le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

Solvants : Les solvants couramment utilisés comprennent le diméthylsulfoxyde et l’acétonitrile.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leur activité biologique.

Applications de recherche scientifique

Recherche sur le cancer : Il a montré une efficacité dans l’inhibition de la prolifération et de la migration des cellules cancéreuses, en particulier dans les cancers de l’ovaire et du sein avec amplification de la kinase p21-activée 1.

Biologie cellulaire : Utilisé pour étudier le rôle des kinases p21-activées dans la réorganisation du cytosquelette et la motilité cellulaire.

Développement de médicaments : En tant que composé principal pour le développement de nouveaux agents thérapeutiques ciblant les kinases p21-activées.

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Composés similaires

IPA-3 : Un autre inhibiteur de la kinase p21-activée avec un mécanisme d’action différent.

PF-3758309 : Un inhibiteur de kinase à large spectre qui cible également les kinases p21-activées.

G-5555 : Un inhibiteur sélectif de la kinase p21-activée 4.

Unicité de FRAX1036

This compound est unique en raison de sa forte sélectivité pour la kinase p21-activée 1, la kinase p21-activée 2 et la kinase p21-activée 4, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ces kinases dans les processus cellulaires et leur potentiel en tant que cibles thérapeutiques .

Propriétés

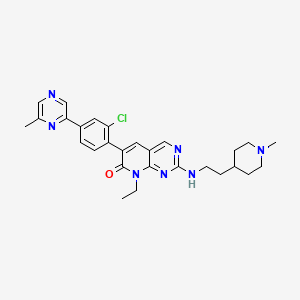

IUPAC Name |

6-[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]-8-ethyl-2-[2-(1-methylpiperidin-4-yl)ethylamino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32ClN7O/c1-4-36-26-21(16-32-28(34-26)31-10-7-19-8-11-35(3)12-9-19)13-23(27(36)37)22-6-5-20(14-24(22)29)25-17-30-15-18(2)33-25/h5-6,13-17,19H,4,7-12H2,1-3H3,(H,31,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCBSFIKWACFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=NC(=CN=C4)C)Cl)NCCC5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

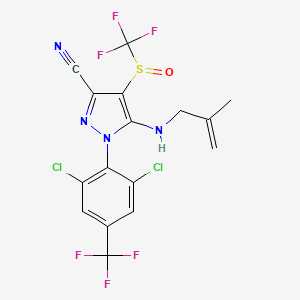

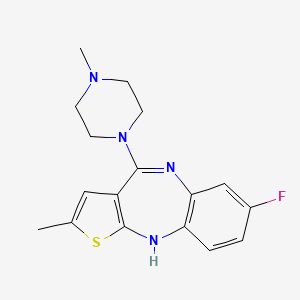

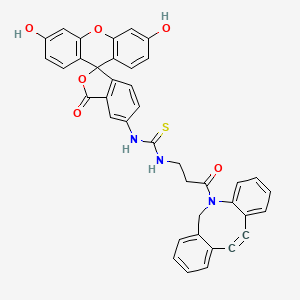

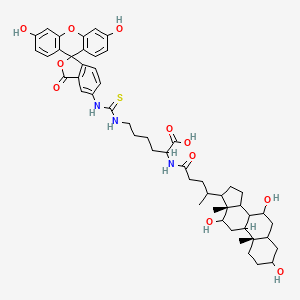

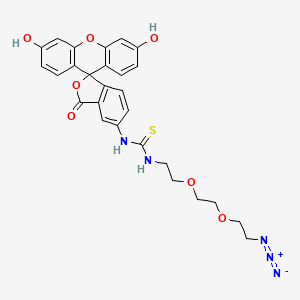

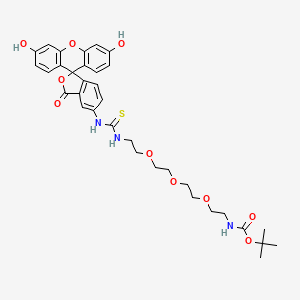

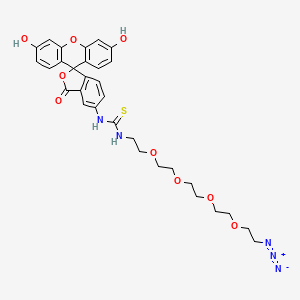

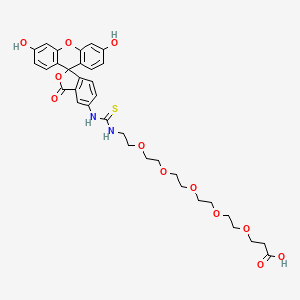

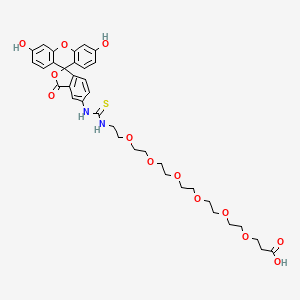

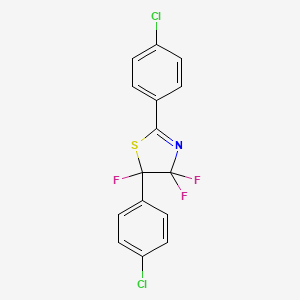

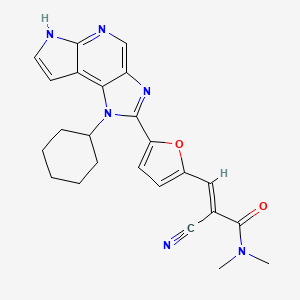

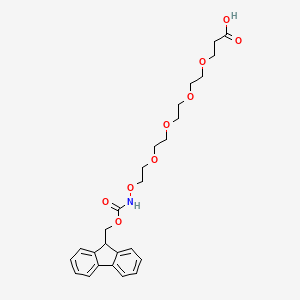

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.